3-Methoxy-2-naphthol
Description
Overview of Naphthalene (B1677914) Derivatives in Organic Chemistry
Naphthalene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is composed of two fused benzene (B151609) rings. alfa-chemistry.com This structure provides a planar and electron-rich system, making it a valuable scaffold in organic synthesis. alfa-chemistry.comnih.gov Naphthalene derivatives, formed by substituting one or more hydrogen atoms with other functional groups, are extensively studied and utilized in various chemical industries for the production of dyes, polymers, and pharmaceuticals. nih.govontosight.ai The introduction of different substituents onto the naphthalene core can significantly alter its physical and chemical properties, leading to a wide range of applications. ontosight.ai For instance, these derivatives can serve as intermediates in the synthesis of agrochemicals and specialty materials. ontosight.ai
Significance of Hydroxyl and Methoxy (B1213986) Functionalization on the Naphthalene Core
The functionalization of the naphthalene core with hydroxyl (-OH) and methoxy (-OCH₃) groups has profound effects on the molecule's electronic properties and reactivity. The hydroxyl group, being an electron-donating group, can increase the electron density of the naphthalene ring system and participate in hydrogen bonding. vulcanchem.comrsc.org This functionalization is crucial in many biological and chemical processes. For example, the position of a hydroxyl group on a phenylnaphthalene derivative has been shown to significantly influence its cytotoxic activity against cancer cells. plos.org
The methoxy group, also electron-donating, influences the electronic environment of the naphthalene core, though its impact can differ from that of a hydroxyl group. vulcanchem.comijpsjournal.com In some contexts, the presence of a methoxy group has been observed to have a minimal effect on inhibitory activity compared to a hydroxyl group. plos.orgijpsjournal.com However, the introduction of a methoxy group can alter the crystal packing of molecules and lead to the formation of new hydrogen bonds. researchgate.net The interplay between hydroxyl and methoxy groups on a naphthalene scaffold can thus be leveraged to fine-tune the properties of the resulting compound for specific research and synthetic purposes. vulcanchem.complos.org
Rationale for Academic Investigation of 3-Methoxy-2-naphthol and its Analogues
The specific substitution pattern of this compound, with a methoxy group at the 3-position and a hydroxyl group at the 2-position of the naphthalene ring, presents a unique chemical environment. This arrangement of functional groups makes it an interesting subject for academic investigation. The compound can be used in the synthesis of naphthoate esters, which have shown potential as dopamine (B1211576) D₄ antagonists. chemdad.comchemicalbook.com The study of this compound and its analogues contributes to a deeper understanding of structure-activity relationships in medicinal chemistry. lookchem.com Furthermore, research into the synthesis and reactions of such methoxy-substituted naphthols provides valuable insights for developing new synthetic methodologies and novel compounds with potential applications in various fields of chemical research. almacgroup.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 18515-11-2 |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| Melting Point | 107-111 °C |
| Alternate Name | 2-Hydroxy-3-methoxynaphthalene |
Table 1: Chemical and Physical Properties of this compound. chemdad.comamerigoscientific.com
Structure
3D Structure
Properties
IUPAC Name |
3-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNTIRIRIPZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171723 | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-11-2 | |
| Record name | 3-Methoxy-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-naphthol | |
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Synthetic Methodologies and Precursor Chemistry of 3 Methoxy 2 Naphthol
Historical Context of Naphthol Synthesis Relevant to 3-Methoxy-2-naphthol
Historically, the synthesis of naphthols has been a cornerstone of industrial organic chemistry. One of the earliest and most prominent methods was the isolation of naphthalene (B1677914) from coal tar, which then served as a primary feedstock. ijrpr.com A common industrial process involved the sulfonation of naphthalene followed by alkali fusion to produce naphthols. google.com For instance, 1-naphthol (B170400) was historically produced via the caustic fusion of naphthalene-1-sulfonic acid. chemicalbook.com This was later superseded by processes like the hydrolysis of 1-naphthylamine. chemicalbook.com
Another significant historical method is the Haworth synthesis, a multi-step process for creating polycyclic aromatic compounds, including naphthalene derivatives. ijrpr.com The development of catalytic oxidation processes, such as the oxidation of tetralin, also marked a major advancement in producing purer naphthol products with high efficiency. chemicalbook.com These foundational methods, while not always directly applied to the synthesis of this compound, established the fundamental chemical principles of manipulating the naphthalene core, which are relevant to the more targeted syntheses that followed.
Targeted Synthesis of this compound
The specific synthesis of this compound involves more direct and regioselective strategies, often starting from precursors that already possess some of the required functional groups.
Strategies Involving Methylation of Naphthol Precursors
A primary and straightforward approach to synthesizing this compound is through the selective methylation of a dihydroxynaphthalene precursor. The most logical precursor is 2,3-dihydroxynaphthalene (B165439). google.com The selective methylation of one of the hydroxyl groups is crucial. In a laboratory setting, this can be achieved by using a methylating agent in the presence of a base. For example, a study on the phase II metabolism in human skin identified methoxy (B1213986) derivatives of 2,3-dihydroxynaphthalene, indicating that enzymatic methylation of this precursor can occur. nih.gov While this is a biological context, it demonstrates the chemical feasibility of selective methylation on the 2,3-dihydroxynaphthalene scaffold.
The methylation of hydroxyaromatic compounds is a well-established chemical transformation. google.com Typically, a methylating agent such as dimethyl sulfate (B86663) or methyl iodide is used in the presence of a base like potassium carbonate or sodium hydroxide (B78521) to facilitate the reaction. chemicalbook.com The selectivity of methylation (i.e., which hydroxyl group is methylated) can be influenced by factors such as the choice of base, solvent, and reaction temperature, as well as the inherent electronic and steric differences between the two hydroxyl groups on the naphthalene ring.
Approaches from Substituted Naphthoic Acids (e.g., 3-Hydroxy-2-naphthoic acid)
Another important synthetic route starts from 3-hydroxy-2-naphthoic acid. sigmaaldrich.comorgsyn.org This precursor is readily available through the Kolbe–Schmitt reaction of 2-naphthol (B1666908). wikipedia.org The synthesis of this compound from this acid involves two key transformations: methylation of the hydroxyl group and subsequent removal of the carboxylic acid group (decarboxylation).
The methylation of 3-hydroxy-2-naphthoic acid can be performed to yield 3-methoxy-2-naphthoic acid. sigmaaldrich.com This intermediate can then be decarboxylated to afford the final product, this compound. A common method for the methylation step involves reacting 3-hydroxy-2-naphthoic acid with a methylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate. orgsyn.org
Alternatively, the carboxylic acid group can be converted into other functionalities to facilitate its removal or to synthesize other derivatives. For instance, 3-methoxy-2-naphthoic acid can be treated with thionyl chloride to produce 3-methoxy-2-naphthoyl chloride, a reactive intermediate for further synthesis.
Synthesis from Aromatic Precursors (e.g., Eugenol) and Related Pathways
While less direct, synthetic pathways from more complex aromatic precursors like eugenol (B1671780) have been explored. Eugenol, a naturally occurring phenolic compound, can serve as a starting material for the synthesis of various aromatic structures. scielo.brnih.gov One documented synthesis involves the reaction of eugenol with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a dicobalt octacarbonyl catalyst. acs.orgacs.org This process leads to ring closure and the formation of 5,6,7,8-tetrahydro-3-methoxy-2-naphthol. acs.orgacs.org This saturated derivative can then potentially be aromatized to yield this compound, although this subsequent step would require an additional dehydrogenation reaction. The initial reaction proceeds through the formation of 5,6-dihydro-3-methoxy-2-naphthol as an intermediate. acs.org This pathway highlights the versatility of using natural product-derived starting materials in organic synthesis.
Catalytic Systems and Reaction Conditions for Primary Synthesis
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the catalytic systems and reaction conditions employed.
For methylation reactions starting from 2,3-dihydroxynaphthalene or 3-hydroxy-2-naphthoic acid, the choice of base and solvent is critical. As seen in the synthesis of related compounds, potassium carbonate is a common base, often used in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). chemicalbook.comorgsyn.org The reaction temperature can vary, but these reactions are often carried out at room temperature or with gentle heating. chemicalbook.com
In the synthesis from eugenol, the key catalytic step is the hydroformylation and subsequent cyclization, which is catalyzed by dicobalt octacarbonyl. acs.org This reaction is typically carried out under high pressure with synthesis gas at elevated temperatures, for example, at 150 atm and 180°C. acs.org
A patent describes a method for preparing an o-hydroxynaphthalene formaldehyde (B43269) compound using this compound as a starting material. google.com In this reaction, ammonium (B1175870) nitrate (B79036) is used as a catalyst in acetic acid at 80°C, achieving a yield of 88% in 1.5 hours. google.com While this is a reaction of this compound, it provides insight into the types of catalytic systems that are compatible with this compound.
Here is a table summarizing some of the reaction conditions found in the synthesis of related compounds, which could be applicable to this compound synthesis:
| Precursor | Reagents | Catalyst | Solvent | Temperature | Product | Yield |
| 3-Hydroxy-2-naphthoic acid | Iodomethane (MeI), Potassium Carbonate (K₂CO₃) | - | DMF | - | Methyl 3-methoxy-2-naphthoate | - |
| Eugenol | Synthesis Gas (CO + H₂) | Dicobalt octacarbonyl | - | 180°C | 5,6,7,8-Tetrahydro-3-methoxy-2-naphthol | - |
| This compound | Paraformaldehyde | Ammonium Nitrate | Acetic Acid | 80°C | 3-Methoxy-2-hydroxyl-1-naphthaldehyde | 88% |
| Naphthalene | Hydrogen Peroxide | 2,4,6-trimethylphenyl carbene copper | n-Octane | 50°C | 2,3-Dihydroxynaphthalene | 63.9% |
Development of Novel Synthetic Routes
The field of organic synthesis is constantly evolving, with a continuous drive to develop more efficient, environmentally friendly, and versatile synthetic methods. For naphthol derivatives, including this compound, research into novel synthetic routes is ongoing.
One area of development is the use of photocatalysis. For instance, a novel photocatalytic asymmetric synthesis has been developed for (R)-(+)-1,1'-bi-2-naphthol derivatives starting from 2-naphthol or this compound. rsc.orgrsc.org This method utilizes a chiral ruthenium complex as a photosensitizer and an oxidant to achieve the oxidative coupling of the naphthol precursor. rsc.orgrsc.org While this produces a dimer rather than the monomer, it demonstrates the application of modern synthetic techniques to this compound.
Another approach involves the development of one-pot synthesis methods. A novel, efficient three-component condensation of benzaldehydes, 2-naphthol, and carbamates has been described for the synthesis of 1-carbamato-alkyl-2-naphthol derivatives. researchgate.net Such multi-component reactions offer advantages in terms of high yields, short reaction times, and simplified workup procedures. researchgate.net While this specific example does not produce this compound, the principles could be adapted.
Furthermore, research into new catalytic systems for the functionalization of the naphthalene core continues. A novel two-step procedure was developed to produce 2-naphthol Mannich bases, which involved a Michael addition followed by in situ aerial oxidation. researchgate.net Additionally, a simple microwave-assisted one-pot synthesis of these compounds was also achieved. researchgate.net These advancements in methodology for modifying the naphthol skeleton could potentially be applied to create new and more efficient routes to this compound and its derivatives.
The development of novel synthetic routes also includes exploring different starting materials and reaction pathways. A novel synthesis of substituted naphthalenes starting from isovanillin, utilizing a Claisen rearrangement and a ring-closing metathesis (RCM) reaction, has been reported to produce various alkoxy-methoxynaphthalenes. researchgate.net This highlights the creative strategies being employed to access diverse substitution patterns on the naphthalene ring.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgkahedu.edu.in In the context of synthesizing this compound, green approaches focus on replacing toxic reagents and minimizing waste.
A significant green advancement is the substitution of traditional methylating agents like dimethyl sulfate and methyl halides, which are highly toxic, with greener alternatives. core.ac.uk Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent. core.ac.uk Its advantages include low toxicity and the formation of non-toxic byproducts. The methylation of 2-naphthol to 2-methoxynaphthalene (B124790) has been successfully demonstrated using DMC in a continuous-flow gas-phase system, a process that is both green and efficient. core.ac.uk This methodology is directly translatable to the synthesis of this compound from 2,3-dihydroxynaphthalene. The reaction with DMC produces methanol (B129727) and carbon dioxide as byproducts, which are significantly less hazardous than the salts produced in conventional methods. core.ac.uk
Furthermore, the broader field of naphthol chemistry has seen the development of green, solvent-free, multi-component reactions for synthesizing derivatives like amidoalkyl naphthols. academie-sciences.frcjcatal.comscispace.com These methods often employ reusable, solid acid catalysts and solvent-free conditions, which reduce waste, energy consumption, and the use of volatile organic compounds. cjcatal.comarcjournals.org Such strategies represent a greener paradigm for the synthesis of naphthol-based compounds.
Table 2: Comparison of Conventional vs. Green Methylation for Naphthol Derivatives
| Feature | Conventional Method (e.g., Methyl Iodide) | Green Method (e.g., Dimethyl Carbonate) |
| Methylating Agent | Highly toxic and carcinogenic (e.g., Dimethyl Sulfate, Methyl Halides) | Low toxicity, environmentally benign core.ac.uk |
| Byproducts | Salt waste (e.g., sodium sulfate) | Methanol and Carbon Dioxide core.ac.uk |
| Reaction Conditions | Often requires hazardous solvents | Can be performed in continuous-flow, gas-phase systems, or solvent-free conditions core.ac.ukcjcatal.com |
| Atom Economy | Lower, due to salt formation | Higher, with more atoms from reactants incorporated into the final product imist.ma |
Stereoselective Synthesis of Chiral Analogues (if applicable)
While this compound itself is not chiral, it can be used as a building block to create chiral molecules with axial chirality. A key example is the synthesis of atropisomeric bi-naphthol derivatives, which are important as chiral ligands in asymmetric catalysis.
A notable stereoselective synthesis involves the photocatalytic asymmetric oxidative coupling of this compound to produce (R)-(+)-1,1'-bi-3-methoxy-2-naphthol. rsc.org This reaction demonstrates the creation of a chiral analogue from an achiral precursor. The process is performed using a chiral ruthenium complex as a photosensitizer and a cobalt complex as an oxidant. rsc.org The chirality of the ruthenium complex guides the stereochemical outcome of the coupling reaction, leading to the preferential formation of one enantiomer of the bi-naphthol product.
Table 3: Components for Photocatalytic Asymmetric Synthesis of (R)-(+)-1,1'-bi-3-methoxy-2-naphthol rsc.org
| Component | Chemical Name/Formula | Role |
| Substrate | This compound | Achiral precursor |
| Photosensitizer | M(C₃)-Δ-[Ru(menbpy)₃]²⁺ | Chiral catalyst, induces asymmetry |
| Oxidant | [Co(acac)₃] (acetylacetonato) | Drives the oxidative coupling |
| Product | (R)-(+)-1,1'-bi-3-methoxy-2-naphthol | Chiral analogue |
This method is a sophisticated example of modern asymmetric synthesis, where chirality is induced through a catalytic process, providing access to enantiomerically enriched compounds from readily available starting materials. The development of such stereoselective strategies is crucial for the synthesis of complex molecules used in pharmaceuticals and materials science. nih.gov
Derivatization and Chemical Transformations of 3 Methoxy 2 Naphthol
Functional Group Interconversions Involving the Hydroxyl Group
The hydroxyl group of 3-methoxy-2-naphthol is a primary site for chemical modification, readily undergoing reactions such as etherification and esterification to produce a variety of derivatives.
The conversion of the phenolic hydroxyl group of this compound into an ether is a common transformation. O-alkylation can be achieved under various conditions, typically involving a base to deprotonate the hydroxyl group followed by reaction with an alkyl halide. The choice of reagents and conditions can be tailored to the desired product. For instance, the methylation of naphthols can be performed using reagents like iodomethane (B122720) in the presence of a base such as potassium carbonate. orgsyn.org
Acid-catalyzed etherification methods have also been explored for naphthols. The reaction of 2-naphthol (B1666908) with methanol (B129727) in the presence of strong acid catalysts like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) has been investigated to produce 2-methoxynaphthalene (B124790). researchgate.net A specific method for the O-methylation of 2-naphthols involves refluxing with a mixture of sulfuric acid and methanol, which is particularly effective for these substrates. sciencemadness.org Furthermore, environmentally benign protocols using aqueous micellar media, with surfactants like cetyltrimethylammonium bromide (CTAB), have been developed for the O-alkylation of β-naphthols with various alcohols. scispace.com While these examples focus on the parent 2-naphthol, the principles are directly applicable to its 3-methoxy derivative.
Table 1: Representative Etherification of Naphthol Derivatives
| Reactant | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 3-Hydroxy-2-naphthoic acid | Iodomethane (CH₃I), K₂CO₃, DMF, 40°C | Methyl 3-methoxy-2-naphthoate | orgsyn.org |
| 2-Naphthol | Methanol (MeOH), H₂SO₄, Reflux | 2-Methoxynaphthalene | researchgate.net |
| 6-Bromo-2-naphthol | Methanol (MeOH), H₂SO₄, Reflux | 2-Bromo-6-methoxynaphthalene | sciencemadness.org |
Note: This table includes examples from closely related naphthol starting materials to illustrate common etherification methods.
The hydroxyl group of this compound can be converted to an ester through reaction with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base. This reaction is fundamental in modifying the properties of the parent compound or for introducing protecting groups.
While direct esterification studies on this compound are not extensively detailed in the cited literature, the reactivity is well-established for the naphthol scaffold. For example, enzymatic kinetic resolution of racemic biaryl compounds, including derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), is often achieved through lipase-catalyzed esterification or transesterification reactions. researchgate.net In some cases, reaction conditions intended for nitration can lead to esterification of the hydroxyl group. The treatment of 2-naphthol with magnesium nitrate (B79036) (Mg(NO₃)₂) on silica (B1680970) gel results in the formation of 2-naphthyl nitrate, an ester of nitric acid. researchgate.netscirp.org This indicates the susceptibility of the naphtholic oxygen to react with electrophilic reagents under certain conditions.
Another relevant transformation is the intramolecular esterification (lactonization) of naphthol derivatives. For instance, new analogues of 1-aryl-3-hydroxymethyl-4-methoxy-2-naphthoic acid lactones have been synthesized from 4-aryl-3-bromo-1-naphthols, demonstrating the formation of a cyclic ester. rsc.org
Electrophilic Aromatic Substitution Reactions
The naphthalene (B1677914) ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. These substituents direct incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the C1 and C4 positions are the most activated sites for substitution.
Halogenation of this compound proceeds readily, given the activated nature of the naphthalene ring. Research has demonstrated a regioselective bromination at the C1 position.
In a study utilizing lanthanum(III) nitrate hexahydrate as a mild and inexpensive catalyst, this compound was successfully brominated with elemental bromine at room temperature. bibliomed.org The reaction showed high regioselectivity, yielding 1-bromo-3-methoxy-2-naphthol as the sole product in good yield. bibliomed.org This outcome is consistent with the directing effects of the hydroxyl and methoxy groups, which strongly activate the adjacent C1 position.
Table 2: Regioselective Bromination of this compound
| Substrate | Reagent | Catalyst | Product | Yield | Reference |
|---|
Other studies on related naphthol derivatives further support this reactivity pattern. For instance, the bromination of 2-naphthol using a PIDA-AlBr₃ system efficiently produces 1-bromo-2-naphthol. rsc.org
Nitration: The nitration of naphthols is a well-known electrophilic aromatic substitution. The powerful activating hydroxyl group directs the incoming nitro group primarily to the ortho position. For 2-naphthol, nitration with cerium (IV) ammonium (B1175870) nitrate (CAN) affords 1-nitro-2-naphthol (B1581586) in high yield. arkat-usa.org In the case of this compound, the combined directing effects of the C2-hydroxyl and C3-methoxy groups would strongly favor substitution at the C1 position. The strong mesomeric effect of a methoxy group has been shown to direct nitration exclusively to the hindered ortho site even in simpler systems like 3-methoxyphenol. arkat-usa.org While direct nitration of this compound is not detailed in the provided sources, the expected major product would be 1-nitro-3-methoxy-2-naphthol. Under some conditions, nitrating agents can also react with the hydroxyl group to form nitrate esters, as seen in the reaction of 2-naphthol with Mg(NO₃)₂ on silica gel. researchgate.netscirp.org
Sulfonation: Sulfonation of naphthols can yield different isomers depending on the reaction conditions, such as temperature and the nature of the sulfonating agent. researchgate.netgoogle.comacs.org For 2-naphthol, sulfonation with sulfur trioxide (SO₃) can yield a mixture of products. researchgate.net The presence of a methoxy group, as in this compound, significantly influences the product distribution. Studies on β-hydroxy-β-methoxynaphthalenes show that the electronic directing effect of the hydroxyl group is dominant over that of the methoxy group. researchgate.net A critical factor in these reactions is the initial sulfation of the hydroxyl group to form a hydrogen sulfate (B86663) ester (-OSO₃H). This new, bulky, and deactivating group alters the substitution pattern. For example, in the sulfonation of 7-methoxy-2-naphthol (B49774) with one equivalent of SO₃, substitution occurs at the 1-position. However, with two equivalents of SO₃, which promotes sulfation of the hydroxyl group, the main product becomes the 8-sulfonic acid. researchgate.net This suggests that the sulfonation of this compound would likely occur at the C1 position under mild conditions, but could be directed elsewhere under conditions that favor prior O-sulfation.
The electron-rich nature of the this compound ring system makes it an excellent nucleophile for Friedel-Crafts reactions. orgsyn.org These reactions provide a direct method for forming new carbon-carbon bonds at the aromatic core.
Alkylation: Organocatalytic enantioselective Friedel-Crafts reactions have been developed for naphthols and other electron-rich phenols. researchgate.net These reactions typically involve the addition of the naphthol to an electrophile generated in situ. For example, 2-naphthol can participate in Friedel-Crafts alkylation with ortho-quinone methides, catalyzed by a bifunctional amine-squaramide, to produce triarylmethanes. buchler-gmbh.com Given its similar or enhanced nucleophilicity, this compound is expected to undergo analogous alkylations, with substitution anticipated at the highly activated C1 position.
Acylation: Friedel-Crafts acylation introduces a ketone moiety onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. While direct acylation of this compound is not specifically described, its derivatives are known to participate in such reactions. For example, 3-methoxy-2-naphthoyl chloride, which can be synthesized from the corresponding carboxylic acid, is a reactive species that can be used to acylate other aromatic compounds in the presence of a Lewis acid like aluminum chloride (AlCl₃). The reverse reaction, where the this compound ring acts as the nucleophile, would be expected to proceed efficiently. The intramolecular Friedel-Crafts acylation of derivatives of 3-substituted-1-naphthols is also a key step in certain synthetic sequences. clockss.org
Nucleophilic Aromatic Substitution Reactions
While the hydroxyl group of this compound can be a site for nucleophilic attack, its aromatic ring system is generally more susceptible to electrophilic substitution due to the electron-donating nature of both the hydroxyl and methoxy groups. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is further activated by strongly electron-withdrawing groups or through the formation of intermediate species.
The methoxy group itself can be displaced by other nucleophiles. For instance, the reaction of this compound with amines like benzylamine (B48309) and 1-heptylamine can lead to the formation of the corresponding N-substituted-3-methoxy-2-aminonaphthalene derivatives. acs.org The reaction with benzylamine afforded N-benzyl-3-methoxy-2-aminonaphthalene in a 31% yield, while the reaction with 1-heptylamine produced N-heptyl-3-methoxy-2-aminonaphthalene in a high yield of 96%. acs.org
It has been noted that the introduction of a methoxy or halo substituent at the 3-position of a 2-methoxybenzoic ester significantly accelerates the nucleophilic aromatic substitution reaction with Grignard reagents. rsc.orgrsc.org This suggests that the 3-methoxy group in this compound could play a role in activating the naphthalene ring towards certain nucleophilic attacks, potentially through its ligating ability. rsc.orgrsc.org
Oxidative Coupling Reactions to Dimeric or Polymeric Species
This compound, like other naphthol derivatives, can undergo oxidative coupling to form dimeric species, most notably binaphthol derivatives. These reactions are often catalyzed by transition metal complexes.
Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the oxidative coupling of 2-naphthol derivatives. asianpubs.org In the presence of a chiral iron phosphate (B84403) complex, asymmetric oxidative homocoupling of 2-naphthol derivatives can lead to the formation of C1- and C2-symmetric BINOLs with high optical purity. chim.it The use of fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent can significantly enhance the reaction rate compared to common organic solvents. chim.it For example, the oxidative dimerization of 2-naphthol in dichloromethane (B109758) (DCE) showed only 9% conversion after 24 hours, whereas in HFIP, the reaction reached complete conversion in just 1 hour. chim.it
Copper salts are also widely used for these transformations. researchgate.net An enantioselective oxidative coupling of 2-naphthol derivatives has been developed using chiral Fe(II)-diphosphine oxide complexes, which can synthesize optically active 1,1'-bi-2-naphthol (BINOL) derivatives in high yields. nii.ac.jp Furthermore, an iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols using an in-situ generated iron complex from Fe(ClO₄)₂ and a bisquinolyldiamine ligand has been reported to produce enantioenriched BINOLs. mdpi.com In this study, this compound was successfully converted to its corresponding coupling product in 88% yield. mdpi.com
The mechanism of these oxidative couplings is thought to involve the generation of a naphthoxy radical as a key intermediate. asianpubs.org
Below is a table summarizing selected oxidative coupling reactions involving 2-naphthol derivatives, providing context for the reactivity of this compound.
| Catalyst System | Substrate(s) | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Iron Phosphate Complex | 2-Naphthol Derivatives | C1- & C2-Symmetric BINOLs | High | High | chim.it |
| Chiral Fe(II)-diphosphine oxide / tBuOOH | 2-Naphthol Derivatives | Optically Active BINOLs | High | - | nii.ac.jp |
| Fe(ClO₄)₂ / Bisquinolyldiamine Ligand | This compound | Dimeric Product | 88% | 56:44 er | mdpi.com |
| CuCl₂ / (+)-Amphetamine | 2-Naphthol | (S)-(-)-BINOL | - | up to 95% | asianpubs.org |
| FeCl₃·6H₂O / L-proline | 2-Naphthol | (S)-BINOL | 72% | 14% | asianpubs.org |
Reductive Transformations and Hydrogenation Studies
The functional groups of this compound, particularly the aryl methyl ether, can undergo reductive transformations. A notable example is the nickel-catalyzed reductive cleavage of the aryl methyl ether C–O bond. This reaction provides a powerful method for arene functionalization, where the methoxy group can act as a temporary directing or protecting group before its removal. orgsyn.orgorgsyn.org
This nickel-catalyzed reductive cleavage is tolerant of a wide range of functional groups, including silyl (B83357) groups, esters, amides, and acetals, making it a versatile synthetic tool. orgsyn.orgorgsyn.org The reaction mechanism is believed to involve catalytically active Ni(I) intermediates, rather than a direct oxidative addition to the C–OMe bond. orgsyn.org Polyaromatic systems like naphthyl ethers are generally more reactive in these C–O bond cleavage reactions than simpler anisole (B1667542) derivatives. orgsyn.orgorgsyn.org
Hydrogenation of the naphthalene ring system is another important reductive transformation. Catalytic hydrogenation of 2-naphthol derivatives can lead to the formation of tetralones and other saturated cyclic compounds. For instance, asymmetric transfer hydrogenation of naphthols using a bimetallic cooperative system of a heterogeneous catalyst (like Pd/C) and a homogeneous chiral catalyst can produce chiral alcohols with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org In one study, 6-methoxy-2-naphthol (B1581671) was successfully reduced to the corresponding chiral alcohol with a 65% yield and 75% enantiomeric excess. chinesechemsoc.org This indicates that this compound could likely undergo similar transformations.
The table below details a specific example of the reductive cleavage of a related compound, methyl 3-methoxy-2-naphthoate, which highlights the conditions used for such transformations. orgsyn.org
| Substrate | Catalyst System | Reductant | Product | Yield | Reference |
| Methyl 3-methoxy-2-naphthoate | Ni(COD)₂ / PCy₃ | TMDSO | Methyl 2-naphthoate | 89% | orgsyn.org |
Metal-Catalyzed Coupling and Cross-Coupling Reactions
This compound can participate in various metal-catalyzed coupling and cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Iron-catalyzed oxidative cross-coupling reactions between phenols and 2-aminonaphthalene derivatives have been developed to synthesize N,O-biaryl compounds. acs.orgresearchgate.net These reactions can be highly chemoselective. For example, this compound has been used as a substrate in these transformations. acs.org
Palladium complexes are also employed in cross-coupling reactions. For instance, palladium complexes derived from thiosemicarbazones have been used as catalysts in Sonogashira-type cross-coupling reactions. eie.gr While direct examples with this compound are not specified, the general applicability of these catalysts to aryl compounds suggests potential for its use.
Furthermore, a highly selective oxidative cross-coupling of 2-naphthol derivatives with chiral copper(I)-bisoxazoline catalysts has been reported, leading to unsymmetrical 1,1'-binaphthalene-2,2'-diols. lookchem.com Cobalt(II)-salen complexes have also been used to catalyze the selective aerobic oxidative cross-coupling between electron-rich phenols and 2-naphthols. lookchem.com
The following table summarizes a selection of metal-catalyzed cross-coupling reactions involving naphthol derivatives.
| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference |
| Oxidative Cross-Coupling | FeCl₃ | 2-Naphthols and 2-Aminonaphthalenes | N,O-Biaryl Compounds | acs.orgresearchgate.net |
| Asymmetric Oxidative Cross-Coupling | Chiral Copper(I)-Bisoxazoline | 3-Hydroxy-2-naphthoate and 2-Naphthol Derivatives | Unsymmetrical BINOLs | lookchem.com |
| Aerobic Oxidative Cross-Coupling | Cobalt(II)-salen | Electron-Rich Phenols and 2-Naphthols | Nonsymmetric Biphenols | lookchem.com |
| Chromium-Salen Catalyzed Cross-Coupling | Cr-salen | Phenols | Cross-Coupled Phenols | nih.gov |
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. 2-Naphthol and its derivatives are valuable building blocks in MCRs due to their multiple reactive sites. fardapaper.ir
One common MCR involving 2-naphthol is the Betti reaction, a three-component condensation of an aldehyde, 2-naphthol, and an amine to produce 1-aminoalkyl-2-naphthols. chemmethod.com These products are of biological interest and can be synthesized using various catalysts, including magnesium Schiff base complexes supported on magnetite nanoparticles. chemmethod.com
Another important MCR is the synthesis of 1-amidoalkyl-2-naphthols through the reaction of 2-naphthol, an aldehyde, and an amide or urea. arcjournals.orgderpharmachemica.com These reactions are often catalyzed by acids, such as methane (B114726) sulfonic acid or a recyclable SO₃H-carbon catalyst. arcjournals.orgderpharmachemica.com The reaction is believed to proceed through an in-situ generated ortho-quinone methide intermediate. derpharmachemica.com A variety of substituted aldehydes, including those with methoxy groups, are well-tolerated in these reactions. arcjournals.org
A Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols has also been reported. In this reaction, this compound was used as a substrate, affording the target carbofunctionalized cyclobutane (B1203170) in 78% yield with a 2:1 diastereomeric ratio. rsc.org
The table below illustrates the general scheme for the synthesis of 1-amidoalkyl-2-naphthols.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| 2-Naphthol | Aldehyde | Amide/Urea | Methane Sulfonic Acid | 1-Amidoalkyl-2-naphthol | derpharmachemica.com |
| 2-Naphthol | Aromatic Aldehyde | Benzamide (B126)/Acetamide | SO₃H-Carbon | 1-Amidoalkyl-2-naphthol | arcjournals.org |
| This compound | Bicyclobutane | - | Lewis Acid | Carbofunctionalized Cyclobutane | rsc.org |
Photo-induced Transformations and Photoreactivity Studies
This compound can undergo transformations upon exposure to light. Irradiation of this compound can lead to its oxidation, forming 3-methoxy-1,2-naphthoquinone. caltech.edu This photo-initiated oxidation is a known reaction for naphthol derivatives. caltech.edu
Visible-light-induced dearomatization reactions represent a modern approach to synthesizing complex three-dimensional structures from simple aromatic precursors. nih.gov Naphthols are key substrates in these transformations. For example, a visible-light-mediated aerobic dearomatization of indole (B1671886) derivatives has been reported. nih.gov While a direct application to this compound was not detailed, the general reactivity of naphthols in such photochemical processes is well-established.
In one study, a photocatalyst was capable of catalyzing the oxidative dimerization of this compound to yield the corresponding 1,1'-bi-2-naphthol, albeit with a low enantiomeric excess of 4%. rsc.org This highlights the potential for using light to drive coupling reactions.
Additionally, photoinduced radical selective O-alkenylation of phenols and naphthols with terminal alkynes has been demonstrated, although specific examples with this compound were not provided. rsc.org
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-Methoxy-2-naphthol in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic region (typically δ 7.0-8.0 ppm) displays a complex set of signals due to the various electronic environments of the six ring protons. The protons on the benzene (B151609) ring not bearing the functional groups (H-5, H-6, H-7, H-8) exhibit characteristic splitting patterns (doublets and triplets) arising from spin-spin coupling with adjacent protons. The two protons on the substituted ring (H-1 and H-4) appear as singlets due to the absence of adjacent protons. The methoxy group protons (-OCH₃) are expected to produce a sharp singlet, typically in the upfield region around δ 3.9 ppm. The hydroxyl proton (-OH) signal is also a singlet, though its chemical shift can be variable and its peak shape broad depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Experimental data for a complete, assigned spectrum is not readily available in cited literature. Values below are based on spectral prediction and typical chemical shifts for similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~7.70 | Singlet | 1H |
| H-4 | ~7.15 | Singlet | 1H |
| H-5 | ~7.75 | Doublet | 1H |
| H-6 | ~7.30 | Triplet | 1H |
| H-7 | ~7.45 | Triplet | 1H |
| H-8 | ~7.80 | Doublet | 1H |
| -OCH₃ | ~3.95 | Singlet | 3H |
| -OH | Variable | Singlet (broad) | 1H |
The ¹³C NMR spectrum provides complementary information, showing signals for each of the 11 unique carbon atoms in this compound. The spectrum is divided into signals for the ten carbons of the naphthalene core and the single carbon of the methoxy group. The two carbons bonded to oxygen (C-2 and C-3) are significantly deshielded, appearing furthest downfield in the aromatic region (around δ 145-150 ppm). The remaining eight aromatic carbons, including the two quaternary carbons at the ring fusion (C-4a, C-8a), resonate in the typical range of δ 105-135 ppm. The methoxy carbon (-OCH₃) gives a characteristic signal in the upfield region, generally around δ 56 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Experimental data for a complete, assigned spectrum is not readily available in cited literature. Values below are based on spectral prediction.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~106.5 |
| C-2 | ~146.0 |
| C-3 | ~148.5 |
| C-4 | ~118.0 |
| C-4a | ~129.0 |
| C-5 | ~127.5 |
| C-6 | ~124.0 |
| C-7 | ~126.0 |
| C-8 | ~124.5 |
| C-8a | ~134.0 |
| -OCH₃ | ~56.5 |
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their connectivity within the unsubstituted benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-4 to C-4, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying connections between different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the methoxy protons (-OCH₃) to the C-3 carbon, and from the H-1 and H-4 protons to neighboring quaternary carbons, thus confirming the substitution pattern on the naphthalene core.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₁H₁₀O₂), the theoretical exact mass can be calculated. rsc.org An experimental HRMS measurement matching this theoretical value provides definitive confirmation of the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| Protonated Molecule | C₁₁H₁₁O₂⁺ | 175.07536 |
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable clues about the molecule's structure. The mass spectrum of this compound shows a prominent molecular ion peak (M+•) at m/z = 174, corresponding to the molecular weight of the compound. rsc.org
Key fragmentation pathways include:
Loss of a Methyl Radical: A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This results in a significant fragment ion at m/z = 159. rsc.org
Loss of Carbon Monoxide: Following the initial loss of the methyl group, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da). This leads to the formation of a fragment ion at m/z = 131. rsc.org
These characteristic fragmentation steps—the molecular ion, the [M-15]⁺ peak, and the [M-15-28]⁺ peak—are highly indicative of the methoxy-naphthol structure.
Table 4: Major Ions in the Mass Spectrum of this compound
| m/z | Proposed Identity |
| 174 | Molecular Ion [M]⁺• |
| 159 | [M - •CH₃]⁺ |
| 131 | [M - •CH₃ - CO]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the structural fingerprint of a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique pattern of absorption bands, with the position of each band corresponding to a specific type of molecular vibration. For this compound, the key functional groups—the hydroxyl (-OH), methoxy (-OCH₃), and the naphthalene ring system—give rise to characteristic absorption bands.
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations of the naphthalene ring are anticipated to appear between 3050 and 3100 cm⁻¹. The presence of the methoxy group should be identifiable by the C-H stretching of the methyl group, typically around 2850-3000 cm⁻¹, and a distinct C-O stretching band. rsc.org The aromatic C=C stretching vibrations from the naphthalene ring system generally produce a series of sharp bands in the 1400-1650 cm⁻¹ region. rsc.org The C-O stretching vibration from the methoxy ether linkage is typically observed in the 1250-1300 cm⁻¹ range, while the phenolic C-O stretch appears at a slightly different frequency. rsc.org Out-of-plane C-H bending vibrations for the substituted naphthalene ring can also provide information on the substitution pattern. lookchem.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Naphthalene Ring | Aromatic C-H Stretch | 3050 - 3100 |
| Methoxy (-OCH₃) | Aliphatic C-H Stretch | 2850 - 3000 |
| Naphthalene Ring | Aromatic C=C Stretch | 1400 - 1650 |
| Methoxy/Phenol (B47542) | C-O Stretch | 1250 - 1300 |
| Naphthalene Ring | C-H Out-of-plane Bend | 700 - 900 |
Note: The data in this table are predicted based on the analysis of functional groups and spectral data from analogous compounds. rsc.orglookchem.com
Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment of a molecule, Raman scattering depends on a change in polarizability. This makes Raman spectroscopy particularly sensitive to the vibrations of non-polar bonds and symmetric molecular frameworks.
For a molecular crystal like this compound, the Raman spectrum would consist of bands arising from both internal and external crystal lattice vibrational modes. nih.gov Internal modes correspond to the intramolecular vibrations within an individual this compound molecule, such as the stretching and bending of C-C, C-H, C-O, and O-H bonds. These are found in the higher frequency region of the spectrum. External modes, or lattice vibrations, involve the collective motion of entire molecules within the crystal lattice and appear at very low frequencies (typically below 200 cm⁻¹). nih.gov
Electronic Spectroscopy
Electronic spectroscopy involves transitions between the electronic energy levels of a molecule upon absorption of ultraviolet or visible light. These techniques provide information about conjugated systems and the photophysical properties of the compound.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the naphthalene ring system acts as the primary chromophore, the part of the molecule responsible for light absorption.
The absorption is dominated by π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital within the aromatic system. The UV spectrum of the closely related compound 2-methoxynaphthalene (B124790) shows absorption maxima in the ranges of 220-240 nm and 280-300 nm, corresponding to these π-π* transitions. rsc.org It is expected that this compound would exhibit a similar absorption profile. The presence of the hydroxyl and methoxy groups as substituents on the naphthalene ring may cause slight shifts in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift) due to their electronic effects on the chromophore.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (λmax) | Chromophore |
| π → π | 220 - 240 nm | Naphthalene Ring |
| π → π | 280 - 300 nm | Naphthalene Ring |
Note: The data in this table are based on spectral data for the analogous compound 2-methoxynaphthalene. rsc.org
Fluorescence is a photoluminescent process where a molecule absorbs a photon, promoting it to an excited electronic state, and then emits a photon as it returns to the ground state. The naphthalene moiety is known to be fluorescent. For instance, naphthalene itself exhibits an excitation peak around 311 nm and an emission peak near 322 nm. sigmaaldrich.com
The fluorescence of this compound would originate from the excited singlet state of the naphthalene ring system. The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The hydroxyl and methoxy substituents are known to influence the photophysical properties of aromatic rings. These groups can alter the energy of the excited state and affect the fluorescence quantum yield and lifetime. The position of the emission maximum can also be sensitive to the polarity of the solvent, a property known as solvatochromism. While specific experimental fluorescence data for this compound are not widely published, its naphthalene core suggests it would be a fluorescent molecule, with emission likely occurring in the UVA or violet region of the spectrum. sigmaaldrich.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
Despite the utility of this technique, a search of publicly available crystallographic databases did not yield an experimental crystal structure determination for this compound. The crystal structure for an isomer, 7-Methoxy-2-naphthol (B49774), has been determined, but its structural parameters cannot be directly assigned to this compound. Therefore, detailed information regarding the unit cell dimensions, space group, and specific intermolecular interactions (such as hydrogen bonding from the hydroxyl group) for solid this compound is not available at this time.
Conformational Analysis through Spectroscopic Means
The conformational landscape of this compound is primarily determined by the rotational isomerism of its two functional groups: the hydroxyl (-OH) and the methoxy (-OCH₃) groups. While specific spectroscopic studies detailing the conformational analysis of this compound are not extensively available in the reviewed literature, the conformational behavior can be inferred from detailed studies on analogous compounds such as 2-naphthol (B1666908) and 3-methoxyphenol. aip.orgsmu.eduresearchgate.net
The flexibility of this compound arises from the rotation around the C2-O(H) and C3-O(CH₃) single bonds. This rotation gives rise to several possible conformers, distinguished by the orientation of the hydroxyl hydrogen and the methoxy group's methyl substituent relative to the naphthalene ring.
Based on studies of 2-naphthol, the hydroxyl group can exist in two primary planar conformations: cis and trans. smu.eduresearchgate.net These labels refer to the orientation of the O-H bond relative to the C1 carbon of the naphthalene ring. Similarly, the methoxy group can adopt different orientations. The interplay between these two rotatable groups, influenced by steric hindrance and potential intramolecular interactions, dictates the relative stability and population of each conformer at equilibrium.
Spectroscopic techniques, in conjunction with quantum-chemical calculations, are the principal tools for elucidating such conformational preferences.
Infrared (IR) Spectroscopy: In the gas phase or in a supersonic jet, high-resolution IR spectroscopy can distinguish between different conformers. researchgate.net The O-H stretching vibration (νOH) is particularly sensitive to its local environment. Different conformers are expected to exhibit distinct νOH frequencies due to subtle differences in intramolecular interactions. For instance, studies on bare 2-naphthol have successfully identified and assigned different O-H stretch frequencies to its cis and trans rotamers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the rate of interconversion between conformers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, NMR chemical shifts, particularly for the protons and carbons near the hydroxyl and methoxy groups, are influenced by the conformational equilibrium. rsc.org Advanced computational methods can calculate the theoretical chemical shifts for each stable conformer. rsc.org By comparing the weighted average of these calculated shifts with the experimental spectrum, the relative populations of the conformers in solution can be estimated.
Rotational Spectroscopy: Techniques like millimeter-wave spectroscopy provide highly accurate rotational constants for molecules in the gas phase. aip.org Since these constants are directly related to the molecule's moments of inertia, they provide a definitive signature of a specific three-dimensional structure. This method has been successfully applied to map the conformational landscape of 3-methoxyphenol, identifying multiple stable conformers and precisely determining their geometries. aip.org A similar approach for this compound would allow for the unambiguous identification of its stable conformers and the determination of their structural parameters.
Illustrative Data from a Potential Conformational Study
The following table illustrates the type of data that would be generated from a comprehensive spectroscopic and computational study of this compound's conformational space. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
| Conformer | Dihedral Angle (C1-C2-O-H) | Dihedral Angle (C2-C3-O-C) | Relative Energy (kcal/mol) | Calculated O-H Stretch (cm⁻¹) |
|---|---|---|---|---|
| cis-up | ~0° | ~0° | 0.00 (most stable) | 3655 |
| cis-down | ~0° | ~180° | 0.5 | 3657 |
| trans-up | ~180° | ~0° | 0.2 | 3662 |
| trans-down | ~180° | ~180° | 0.7 | 3664 |
Detailed research, combining these advanced spectroscopic methods with high-level quantum chemistry calculations, would be necessary to fully characterize the conformational preferences and structural dynamics of this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 3-Methoxy-2-naphthol.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and reactivity of this compound and related compounds. nih.govresearchgate.netresearchgate.netmdpi.com DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry and calculate vibrational frequencies. nih.gov These theoretical calculations have shown good agreement with experimental data, such as those obtained from X-ray diffraction and FT-IR spectroscopy, confirming the accuracy of the optimized geometries and predicted vibrational modes. nih.gov
Studies on similar substituted naphthols have utilized DFT to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and susceptibility to electronic excitation. mdpi.com For instance, the presence of both an electron-donating methoxy (B1213986) group and a hydroxyl group on the naphthalene (B1677914) ring system influences the electron density distribution and, consequently, the sites of electrophilic and nucleophilic attack. researchgate.net Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visually represent the charge distribution and identify regions prone to chemical reactions. nih.govresearchgate.net
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods, which are based on first principles without empirical parameters, have been used to study the molecular orbitals of naphthol derivatives. koreascience.krresearchgate.netasianresassoc.org These methods, such as MP2 with basis sets like 6-311++G(2d,2p), have been used to optimize the equilibrium geometries of related naphthols and their derivatives, confirming their planar structures. koreascience.kr
Molecular orbital analysis provides a detailed picture of the electronic transitions within the molecule. For 2-naphthol (B1666908), the two lowest singlet excited states have been characterized as having ¹Lₐ and ¹Lₑ characters, based on molecular orbital contributions. koreascience.kr This type of analysis helps in understanding the photophysical properties of these compounds. Natural Bond Orbital (NBO) analysis, another ab initio technique, has been used to study donor-acceptor interactions within similar molecules, providing further detail on their electronic structure. researchgate.netasianresassoc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For molecules like this compound, MD simulations can provide valuable insights into their conformational flexibility and the nature of their interactions with other molecules, such as solvents or biological macromolecules. mdpi.comjinr.ruunram.ac.id
While specific MD simulation studies focused solely on this compound are not widely documented, the principles of this technique are broadly applicable. Such simulations can reveal the preferred conformations of the methoxy group relative to the naphthalene ring and the dynamics of the hydroxyl proton. Furthermore, MD can be used to investigate intermolecular hydrogen bonding patterns in condensed phases, which are crucial for understanding its physical properties like solubility and boiling point. In the context of biological applications, MD simulations could be employed to model the interaction of this compound with a protein binding site, elucidating the key intermolecular forces that govern its binding affinity and specificity. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational methods are frequently used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netepstem.net For compounds structurally related to this compound, theoretical ¹H and ¹³C NMR spectra have been predicted and have shown good correlation with experimental spectra. epstem.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra. nih.govresearchgate.net These calculations can determine the energies and oscillator strengths of electronic transitions, providing theoretical UV-Vis spectra that can be compared with experimental measurements. nih.gov For similar compounds, TD-DFT has been used to analyze the electronic absorption spectra in both the gas phase and in solvents, with the results showing good agreement with experimental data. nih.gov
IR Spectroscopy: DFT calculations are also used to predict infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. nih.govresearchgate.net The theoretical vibrational frequencies for related molecules have been shown to be in good agreement with experimental FT-IR data. nih.gov The analysis of the potential energy distribution (PED) for each vibrational mode allows for a detailed assignment of the experimental IR and Raman spectra. researchgate.net
Predicted Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Predicted Parameter | Method | Notes |
|---|---|---|---|
| ¹H NMR | Chemical Shifts | GIAO | Shows good correlation with experimental data for similar compounds. epstem.net |
| ¹³C NMR | Chemical Shifts | GIAO | Shows good correlation with experimental data for similar compounds. epstem.net |
| UV-Vis | Absorption Wavelengths | TD-DFT | Good agreement with experimental data in gas phase and solution. nih.gov |
| IR | Vibrational Frequencies | DFT | Good agreement with experimental FT-IR data. nih.gov |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry plays a vital role in elucidating reaction mechanisms and characterizing transition states. For reactions involving naphthols, theoretical studies can provide insights into the reaction pathways and the factors that control selectivity.
For example, in a Lewis acid-catalyzed carbofunctionalization reaction of bicyclobutanes with this compound, a diastereomeric ratio of 2:1 was observed. rsc.org Computational studies could be employed to model the transition states leading to the different diastereomers, helping to explain the observed selectivity. By calculating the energies of the transition states, the preferred reaction pathway can be identified.
Similarly, in the context of oxidative phenolic coupling reactions, computational methods can be used to stabilize transition states and predict enantioselectivity. researchgate.net While specific studies on this compound are limited, the methodologies are well-established for related phenolic compounds. These studies often involve locating the transition state structures and performing frequency calculations to confirm that they represent true saddle points on the potential energy surface.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scienceforecastoa.comijpsr.com This approach is widely used in drug discovery and environmental risk assessment. scienceforecastoa.comnih.gov
QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic parameters, and steric effects) with observed biological activities. scienceforecastoa.comsrmist.edu.in For a compound like this compound, QSAR could be applied to predict its potential biological activities based on its structural features. While specific QSAR models for this compound are not extensively reported, the principles of QSAR are applicable. Molecular descriptors for this compound, such as its lipophilicity (logP), molar refractivity, and electronic properties derived from quantum chemical calculations, could be used as inputs for developing QSAR models for various biological endpoints. scienceforecastoa.com The development of reliable QSAR models requires a dataset of compounds with known activities and a rigorous validation process to ensure their predictive power. nih.gov
Research Applications of 3 Methoxy 2 Naphthol and Its Derivatives
Applications in Advanced Material Science
The unique structural features of 3-Methoxy-2-naphthol and its related compounds have made them attractive candidates for the development of advanced materials with specific optical and electronic properties.
Derivatives of this compound, such as 7-Methoxy-2-naphthol (B49774), have been identified as having potential uses in the field of organic electronics and optoelectronic devices. smolecule.com The naphthalene (B1677914) core, a bicyclic aromatic system, provides a rigid and planar structure that can facilitate desirable photoluminescence properties. smolecule.commdpi.com This has led to research into their possible application in technologies like Organic Light-Emitting Diodes (OLEDs). smolecule.com The incorporation of a methoxy (B1213986) group can further influence the electronic characteristics and solubility of these compounds in organic solvents. smolecule.com Studies on related naphthol derivatives have shown that they can be used to create polymers with potential for use in optoelectronic devices. mdpi.com For instance, the electropolymerization of naphthol derivatives can lead to the formation of thin films with specific electronic properties. mdpi.com
Naphthopyrans, a class of compounds that can be synthesized from naphthol derivatives, are well-known for their photochromic properties, meaning they can change color upon exposure to light. lookchem.comclockss.org The introduction of a methoxy group into the naphthopyran structure has been shown to influence the photochromic response. lookchem.comclockss.org Specifically, the position of the methoxy group can cause either a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the maximum absorption wavelength of the colored form. clockss.org For example, in a series of methoxy-substituted 2,2-di(4-methoxyphenyl)-2H-naphtho[1,2-b]pyrans, the introduction of a methoxy group at the 8- and 10- positions resulted in a hypsochromic shift compared to the parent compound. clockss.org Furthermore, the presence and position of a methoxy group can affect the rate at which the colored form fades back to the colorless state. lookchem.comclockss.org Research on 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene, a related photochromic system, demonstrated that the methoxy group contributes to the generation of long-lived colored isomers upon UV irradiation. researchgate.net These findings are valuable for the design of new photochromic materials for applications such as ophthalmic sun lenses, fuel markers, and security markers. lookchem.com
Biological Activity and Biomedical Research
Beyond materials science, derivatives of this compound have been the subject of significant biomedical research, with studies investigating their antioxidant, anti-inflammatory, and antimicrobial properties.
Several studies have highlighted the antioxidant potential of this compound derivatives. For instance, 1-(2-hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol has been noted for its antioxidant properties, making it a target for medicinal chemistry research. lookchem.com Similarly, 7-Methoxy-2-naphthol has demonstrated potential as an antioxidant. smolecule.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. In one study, a hydrazone derivative bearing a naphthalene moiety, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide, exhibited antioxidant activity 1.35 times higher than that of ascorbic acid, a well-known antioxidant. nih.gov Another derivative, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, was found to have an antioxidant activity 1.37 times greater than ascorbic acid. nih.gov
The anti-inflammatory potential of naphthol derivatives has been a significant area of investigation, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netnih.govresearchgate.net The COX enzymes, specifically COX-1 and COX-2, are key players in the inflammatory process. Research has shown that certain 2-substituted-1-naphthol derivatives exhibit preferential inhibition of COX-2 over COX-1. nih.govresearchgate.net The presence of a hydroxyl group at the C-1 position of the naphthalene nucleus appears to be crucial for this activity, as it can form a hydrogen bond with the Val 523 residue in the active site of the COX-2 enzyme. researchgate.netnih.govresearchgate.net Conversely, when this hydroxyl group is replaced by a methoxy group, the inhibitory activity is lost. researchgate.netnih.govresearchgate.net However, other studies on different series of 6-methoxy naphthalene derivatives have reported promising anti-inflammatory activity. ekb.eg For example, one such derivative showed better anti-inflammatory activity (89.77% inhibition) in a carrageenan-induced rat paw edema model than the standard drug naproxen (B1676952) (85.02% inhibition). ekb.eg Furthermore, some 1-naphthol (B170400) derivatives have been synthesized and evaluated as COX-2 inhibitors. ontosight.ai
Derivatives of this compound have been explored for their potential as antimicrobial agents against a range of pathogens. Studies have shown that naphthalene derivatives can exhibit activity against both bacteria and fungi. ijpsjournal.comrasayanjournal.co.inresearchgate.netumsha.ac.ir For example, aminoacetylenic derivatives of 7-methoxy-2-naphthol have demonstrated antimicrobial activity against E. coli, S. aureus, B. subtilis, and various fungi. impactfactor.org In one study, several of these derivatives showed a minimum inhibitory concentration (MIC) of 62.5 µg/ml against S. aureus. impactfactor.org Another study on 2-aminobenzothiazolomethyl naphthol derivatives reported MIC values between 3.25 and 12.5 μg/mL against various bacterial strains and between 6.25 and 12.5 μg/mL against fungal strains. researchgate.net The presence of methoxy substitutions on the aromatic ring of some naphthalene derivatives has been linked to enhanced antimicrobial activity. ekb.egijpsjournal.com For instance, 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid have been reported to have antibacterial activity. rasayanjournal.co.inresearchgate.net
Role as a Metabolite and Metabolic Pathways
This compound is recognized as a human metabolite of 2,3-Dihydroxynaphthalene (B165439). nih.govnih.gov The metabolic pathways involving naphthalene and its derivatives are complex and have been a subject of study in toxicology and pharmacology. The metabolism of naphthalene in mammals typically begins with oxidation by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-epoxide. nih.gov This epoxide can undergo several transformations, including enzymatic hydrolysis by epoxide hydrolase to yield trans-1,2-dihydro-1,2-dihydroxynaphthalene. nih.gov This dihydrodiol can then be further metabolized.
One of the pathways involves the dehydrogenation of the dihydrodiol to form 1,2-dihydroxynaphthalene. nih.gov In some bacterial systems, naphthalene can be oxidized by a dioxygenase to produce cis-naphthalene dihydrodiol, which is then dehydrogenated to 1,2-dihydroxynaphthalene. sigmaaldrich.com 2,3-Dihydroxynaphthalene is another dihydroxy derivative of naphthalene. tandfonline.com The formation of this compound from 2,3-Dihydroxynaphthalene involves a methylation reaction, where a methyl group is added to one of the hydroxyl groups. This metabolic step highlights a specific biotransformation pathway for dihydroxynaphthalenes in the human body.
Structural Basis for Interactions with Biological Targets
The chemical structure of this compound and its derivatives forms the basis for their interaction with various biological targets, a principle that is extensively explored in drug discovery. A notable example is the role of its derivatives as dopamine (B1211576) D4 receptor antagonists. chemicalbook.com The dopamine D4 receptor is a G protein-coupled receptor implicated in various neurological and psychiatric conditions.
The interaction of antagonists with the dopamine D4 receptor is highly dependent on their three-dimensional structure and the presence of specific pharmacophoric features that allow them to bind to the receptor's active site. researchgate.net For antagonists derived from a naphthamide scaffold, the aromatic ring system is a major determinant of selectivity between D2 and D4 receptors. researchgate.net The methoxy group, such as the one present in this compound derivatives, can influence the electronic properties of the aromatic system, thereby affecting binding affinity and selectivity. drugdesign.org
Derivatives of this compound, such as naphthoate esters, can be synthesized to present the necessary structural motifs for potent and selective antagonism of the dopamine D4 receptor. chemicalbook.com The naphthalene core provides a rigid scaffold, and modifications at the methoxy and hydroxyl positions can be used to optimize interactions with the receptor's binding pocket. The planar aromatic structure of the naphthalene core can engage in π-π stacking interactions with aromatic amino acid residues within the receptor. scbt.com
Antiproliferative Activity and Potential in Anticancer Research
Derivatives of the naphthoquinone-naphthol scaffold have demonstrated significant potential in anticancer research, exhibiting antiproliferative activity against various cancer cell lines. nih.govtandfonline.com While research on this compound itself is limited in this context, the broader class of naphthoquinone-naphthol derivatives has been the subject of several studies. nih.govtandfonline.come-century.us
A study on marine-derived naphthoquinone-naphthol derivatives revealed that these compounds possess cytotoxic and anticancer potential. nih.govtandfonline.com For instance, a series of novel naphthoquinone-naphthol derivatives were synthesized and evaluated for their anticancer activity. One of the lead compounds, featuring an oxopropyl group at the ortho-position of the quinone group, showed potent inhibitory effects on HCT116 (colon cancer), PC9 (lung cancer), and A549 (lung cancer) cells. nih.govtandfonline.comtandfonline.com The mechanism of action for this derivative involved the induction of apoptosis by increasing the expression of cleaved caspase-3 and decreasing Bcl-2 proteins, which was mediated through the downregulation of the EGFR/PI3K/Akt signaling pathway. nih.govtandfonline.com
The core naphthoquinone-naphthol skeleton, which includes methoxy groups, was found to be critical for the anticancer activity. nih.gov This suggests that derivatives of this compound, which share a similar structural foundation, could be promising candidates for the development of new anticancer agents. Further research into synthesizing and evaluating such derivatives could expand the arsenal (B13267) of potential chemotherapeutic compounds.
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Selectivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, SAR studies have been crucial in understanding the structural requirements for their biological activities, including dopamine D4 receptor antagonism and anticancer effects.
In the context of dopamine receptor ligands, SAR studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives have shown that the D2, D3, and D4 receptors exhibit different tolerances for the bulkiness of substituents on the benzamide (B126) nucleus, with D4 having the greatest tolerance. nih.gov This provides an opportunity to design D4-selective antagonists. For naphthamide-based ligands, the structure of the central amine moiety and the N-alkyl substitution significantly affect the binding affinity at D2 and D3 receptors. acs.org The introduction of a methoxy group on the naphthalene ring, as in this compound derivatives, can be a key modification to fine-tune receptor affinity and selectivity. acs.orgnih.gov The position and nature of substituents on the aromatic rings are major determinants for D2/D4 selectivity. researchgate.net
In anticancer research, SAR studies of naphthoquinone-naphthol derivatives have highlighted the importance of the core scaffold and specific substitutions. For example, the presence of two methoxy groups on the naphthoquinone-naphthol skeleton was found to be critical for anticancer activity. nih.gov Modifications to the phenolic hydroxyl group and the introduction of other functionalities, such as an oxopropyl group, have led to compounds with significantly enhanced antiproliferative activity against various cancer cell lines. nih.govtandfonline.com Similarly, SAR studies on other naphthol derivatives have shown that introducing small, electron-withdrawing groups can enhance the inhibition of specific cellular targets involved in cancer proliferation. nih.gov
Table 1: Summary of SAR Findings for Naphthol Derivatives
| Biological Target | Key Structural Features for Activity | Reference |
|---|---|---|
| Dopamine D4 Receptor | Bulk tolerance at specific positions on the aromatic nucleus; Nature of the N-substituent on the amine group; Electronic properties of the aromatic ring system. | nih.gov, researchgate.net, acs.org |
| Anticancer (Various Cell Lines) | Intact naphthoquinone-naphthol skeleton; Presence of methoxy groups; Specific substitutions on the phenolic hydroxyl or quinone ring. | nih.gov, tandfonline.com, nih.gov |
Applications in Analytical Chemistry and Sensor Development
Naphthalene and its derivatives are utilized in various fields of analytical chemistry, often serving as standards for instrument calibration or as core structures for the development of chemical sensors. scbt.com The inherent fluorescence of the naphthalene ring system makes its derivatives, including this compound, attractive candidates for the design of fluorescent probes and sensors.
While specific applications of this compound in sensor development are not extensively documented, the broader class of 2-naphthol (B1666908) derivatives has been successfully employed in this area. For example, a 2-naphthol scaffold has been used to create a selective colorimetric and fluorescent 'turn-on' sensor for phosphate (B84403) ions. researchgate.net The design of such sensors often involves functionalizing the naphthol core with a receptor unit that can selectively bind to the target analyte, leading to a detectable change in the optical properties (color or fluorescence) of the molecule.
Given its structure, this compound could serve as a platform for creating new analytical reagents. The hydroxyl and methoxy groups can be chemically modified to introduce specific functionalities for targeting different analytes. For instance, the hydroxyl group could be derivatized to form esters or ethers that act as recognition sites for metal ions or other small molecules. The methoxy group also influences the electronic and photophysical properties of the naphthalene ring, which can be advantageous in the development of sensitive analytical methods.
Environmental Fate and Transformation Studies Mechanistic Focus
Degradation Pathways in Environmental Compartments
The breakdown of 3-Methoxy-2-naphthol in the environment can occur through photodegradation in the presence of light and biodegradation mediated by microbial activity.
Specific experimental studies on the photodegradation of this compound are not extensively documented. However, the photochemical behavior of related naphthol compounds provides a basis for predicting its likely degradation pathways. For its structural analog, 2-naphthol (B1666908), photodegradation has been observed in water. oecd.org In the atmosphere, the calculated half-life for 2-naphthol, due to photochemical-oxidative degradation by hydroxyl (•OH) radicals, is approximately two hours. oecd.orgchemicalbook.com
It is anticipated that the photodegradation of this compound would proceed via similar mechanisms, primarily involving reactions with photochemically generated reactive species like hydroxyl radicals. The presence of both a hydroxyl and a methoxy (B1213986) group on the naphthalene (B1677914) ring system influences the electron density and, therefore, the sites susceptible to radical attack. The degradation process likely involves the oxidation of the aromatic ring, potentially leading to the formation of hydroxylated derivatives and quinones. The cleavage of the aromatic rings can subsequently occur, breaking the compound down into smaller, aliphatic molecules.
While specific studies detailing the microbial degradation of this compound are limited, the general pathways for naphthalene and its derivatives have been extensively studied. mdpi.comnih.gov Bacteria from diverse genera, including Pseudomonas, Mycobacterium, and Sphingomonas, are known to degrade naphthalene compounds, typically using them as a source of carbon and energy. mdpi.comnih.gov
The degradation is usually initiated by a multi-component enzyme system called naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into an aromatic ring to form a cis-dihydrodiol. mdpi.comnih.gov This intermediate is then further metabolized through a series of enzymatic reactions involving dehydrogenation, ring cleavage, and subsequent breakdown into central metabolic intermediates.
For this compound, several hypothetical biodegradation pathways can be proposed based on established mechanisms for similar compounds:
Ring Dioxygenation: Microorganisms could initiate the attack on either of the two aromatic rings. Attack on the unsubstituted ring would be analogous to the classical naphthalene pathway.
O-Demethylation: An alternative initial step could be the enzymatic cleavage of the methoxy group (O-demethylation) to yield 2,3-Dihydroxynaphthalene (B165439). This diol is a known metabolite in other microbial pathways and could be further degraded. pjoes.com
Hydroxylation: Direct enzymatic hydroxylation at other positions on the aromatic rings is another possibility.
These initial steps would produce intermediates that are then channeled into established downstream pathways, ultimately leading to ring fission and mineralization. The table below outlines these plausible initial transformation steps.
| Proposed Pathway | Initial Enzymatic Reaction | Key Intermediate(s) | General Reference Mechanism |
|---|---|---|---|
| Ring Dioxygenation (Unsubstituted Ring) | Naphthalene Dioxygenase | cis-dihydrodiol derivative of this compound | Naphthalene degradation mdpi.comnih.gov |
| Ring Dioxygenation (Substituted Ring) | Ring-hydroxylating Dioxygenase | cis-dihydrodiol derivative of this compound | Substituted naphthalene degradation nih.gov |
| O-Demethylation | Monooxygenase | 2,3-Dihydroxynaphthalene | Metabolism of methoxylated aromatics pjoes.com |
Chemical Transformations in Environmental Matrices (e.g., hydrolysis, oxidation)
This compound can undergo chemical transformations in environmental matrices, with oxidation being a significant pathway. The presence of the electron-donating hydroxyl and methoxy groups makes the naphthalene ring system susceptible to oxidation.
Research has shown that the oxidation of this compound with different oxidizing agents leads to distinct products. rsc.org
Oxidation with Ferric Chloride (FeCl₃): In the presence of a one-electron oxidant like ferric chloride, this compound undergoes oxidative coupling to form a dimer, specifically a 1,1′-binaphthol derivative. rsc.org This type of reaction is characteristic of phenols and naphthols, where radical intermediates couple to form new carbon-carbon bonds.
Oxidation with Lead Tetra-acetate (Pb(OAc)₄): When a stronger, two-electron oxidant like lead tetra-acetate is used, the primary products are the 1,1-diacetate and the corresponding 1,2-quinone. rsc.org This suggests a different mechanism involving initial oxidation to a carbocation or direct attack on the aromatic ring, leading to the formation of quinone structures, which are common products of phenol (B47542) oxidation.
Hydrolysis is not considered a major transformation pathway for this compound under typical environmental pH conditions, as the ether and hydroxyl linkages to the aromatic ring are generally stable.
The following table summarizes the known chemical oxidation transformations of this compound.
| Reactant | Oxidizing Agent | Major Transformation Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Ferric chloride | 1,1′-Binaphthol derivative | Oxidative Coupling rsc.org |
| This compound | Lead tetra-acetate | 1,1-Diacetate and 1,2-Quinone derivatives | Oxidation rsc.org |
Metabolite Formation and Environmental Persistence of Transformation Products
The transformation of this compound in the environment leads to the formation of various metabolites and degradation products. It is noteworthy that this compound itself has been identified as a known human metabolite of 2,3-Dihydroxynaphthalene. nih.gov This indicates that the environmental degradation of other naphthalene compounds could serve as a source of this compound.
Binaphthol Derivatives: The formation of 1,1′-binaphthol products via oxidative coupling results in a larger, more complex molecule. rsc.org Such dimeric structures often exhibit greater stability and recalcitrance to further degradation compared to the parent monomer, potentially leading to increased persistence in soil and sediment.
Naphthoquinones: The 1,2-quinone formed from oxidation is an electrophilic species that can be reactive. rsc.org Quinones can participate in various reactions in the environment, including polymerization or covalent binding to natural organic matter, which can either lead to their sequestration or the formation of more complex, persistent structures.
While specific data on the persistence of these exact transformation products are scarce, the general principle is that products of partial degradation can sometimes be more persistent or have different toxicological profiles than the original compound. researchgate.net Further research is required to fully characterize the environmental lifetime and potential effects of the metabolites and transformation products of this compound.
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques
Chromatography, a cornerstone of separation science, is widely used for the analysis of 3-Methoxy-2-naphthol and its isomers. These methods separate the analyte from complex mixtures, allowing for its accurate identification and quantification.
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (MS), it provides high selectivity and sensitivity, enabling definitive identification based on both retention time and mass spectrum.
GC-MS analysis is suitable for the determination of this compound and related compounds. nih.gov The compound's volatility allows it to be vaporized in the GC inlet and separated on a capillary column. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent molecular ion peak. nih.gov
Detailed research findings from the analysis of related naphthol compounds provide insight into typical GC-MS parameters. For instance, the analysis of urinary 1- and 2-naphthol (B1666908), metabolites of naphthalene (B1677914), often involves a derivatization step to convert the polar naphthols into less polar, more volatile compounds suitable for GC analysis. oup.com Techniques such as in-situ acetylation with acetic anhydride (B1165640) are employed, followed by extraction and analysis. oup.com While this compound may not always require derivatization due to the methoxy (B1213986) group reducing its polarity compared to dihydroxy-naphthalenes, this approach can be valuable for trace-level quantification in biological samples.
A typical GC-MS system for naphthol analysis would utilize a capillary column such as an HP-5ms, which has a (5%-phenyl)-methylpolysiloxane stationary phase. oup.comorgsyn.orgwiley.com The temperature program is optimized to ensure good separation from matrix components and other isomers. orgsyn.org
Table 1: Representative GC-MS Parameters for Naphthol Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| GC System | Agilent 7890B Gas Chromatograph | oup.com |
| MS System | Agilent 5977B HES Mass Spectrometer | oup.com |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness | oup.comorgsyn.org |
| Carrier Gas | Helium, 1.0 mL/min constant flow | oup.com |
| Inlet Temperature | 250°C | oup.com |
| Oven Program | Initial 100°C for 1 min, ramp at 10°C/min to 300°C | oup.com |
| MS Source | Electron Ionization (EI) | wiley.com |
| MS Transfer Line | 300°C | oup.com |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | wiley.com |
| Key m/z Ions | Molecular Ion (M+): 174; Other fragments: 131, 159 | nih.gov |
This table presents a compilation of typical parameters from the analysis of related naphthol compounds, which would be applicable for the analysis of this compound.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is an essential technique for the analysis of moderately polar to polar compounds that may not be suitable for GC without derivatization. When coupled with mass spectrometry, LC-MS provides exceptional sensitivity and selectivity for quantifying trace amounts of this compound in complex matrices like groundwater or biological fluids. researchgate.netamazonaws.com
Reversed-phase HPLC is the most common mode of separation, typically using a C18 column. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency in LC-MS. lcms.cz Detection can be achieved using a Diode Array Detector (DAD) for UV-Vis absorbance or, for higher sensitivity, a mass spectrometer. researchgate.net
LC-MS/MS methods, using tandem mass spectrometry, are particularly powerful. researchgate.netamazonaws.com They operate in modes like multiple reaction monitoring (MRM), which offers high specificity by monitoring a specific fragmentation of the parent ion, significantly reducing matrix interference. researchgate.net For example, a method developed for various naphthalene derivatives in groundwater used LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) to achieve quantification in the µg/L range. researchgate.net Although this study focused on acidic derivatives, the principles are directly applicable to this compound.
Table 2: Representative LC-MS Parameters for Naphthol-related Compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| LC System | HPLC system with binary pump and autosampler | researchgate.netresearchgate.net |
| MS System | Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) | researchgate.netlcms.cz |
| Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | lcms.cz |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenols | researchgate.net |
| MS Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS | researchgate.net |
| Detector | UV-Vis (e.g., 230 nm) or Mass Spectrometer | researchgate.netsigmaaldrich.cn |
This table summarizes typical conditions used for analyzing related naphthalene and naphthol compounds, providing a starting point for method development for this compound.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectrophotometry)
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds containing chromophores. The naphthalene ring system in this compound absorbs UV radiation, making this technique applicable, particularly for the analysis of relatively pure samples or simple mixtures. ijpsjournal.com
The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. The λmax for naphthol derivatives is influenced by the substitution pattern on the naphthalene ring and the solvent used. ias.ac.inacs.org For instance, a study of various naphthols reported a λmax of 360 nm for 6-methoxy-2-naphthol (B1581671) in buffered aqueous solutions. acs.org Another study comparing methoxynaphthoic acids showed that 2-methoxy-3-naphthoic acid exhibits a significant bathochromic (red) shift compared to other isomers, a principle that applies to naphthols as well. ias.ac.in The UV spectrum for the related compound 2-methoxynaphthalene (B124790) shows a λmax at 226 nm in alcohol. ijpsjournal.com This suggests that this compound would also have a characteristic absorption spectrum in the UV region that can be used for its quantification.
Table 3: Reported λmax for Related Naphthol and Naphthalene Compounds
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 6-Methoxy-2-naphthol | Buffered Aqueous Solution | 360 | acs.org |
| 2-Methoxynaphthalene | Alcohol (99%) | 226 | ijpsjournal.com |
This data indicates that this compound would have a distinct λmax, likely in the 340-360 nm range for the naphtholate form and at shorter wavelengths for the neutral form, which can be exploited for quantitative analysis.
Electrochemical Methods
Electrochemical methods offer a highly sensitive approach for the detection of electroactive compounds like this compound. The phenolic hydroxyl group on the naphthalene ring is susceptible to oxidation, which forms the basis for analytical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.
Research on the electrochemical behavior of 2-naphthol isomers shows that they undergo oxidation at a platinum electrode surface. mdpi.com Recent studies have explored the electrochemical dearomatization of 2-naphthols, which involves an initial oxidative C-O coupling step. rsc.orgnih.gov These studies, while focused on synthetic applications, confirm the electrochemical activity of the 2-naphthol scaffold. The oxidation potential is dependent on factors like the solvent, solution pH, and the nature of the electrode material. mdpi.com
The development of a quantitative electrochemical method for this compound would involve optimizing these parameters to achieve a well-defined and reproducible oxidation peak. The peak current in techniques like DPV would be proportional to the concentration of this compound. Chemically modified electrodes are often used to enhance sensitivity and selectivity and to prevent fouling of the electrode surface by polymerization products, which can be an issue with phenols and naphthols. mdpi.com While specific quantitative electrochemical methods for this compound are not widely reported, the established electrochemical reactivity of the 2-naphthol class provides a strong foundation for their development. mdpi.comrsc.orgnih.gov
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methods for 3-Methoxy-2-naphthol and its derivatives often rely on traditional chemical processes. Future research should prioritize the development of "green" and sustainable synthetic pathways. arabjchem.org This includes exploring biocatalysis, continuous-flow gas-phase reactions, and the use of environmentally benign reagents and solvents. core.ac.uk For instance, employing catalysts like tannic acid or SO3H-carbon under solvent-free conditions has shown promise for the synthesis of related naphthol derivatives and could be adapted for this compound. arabjchem.orgarcjournals.org The use of dimethyl carbonate as a green methylating agent also presents a safer alternative to conventional methods. core.ac.uk Investigating electrochemical approaches in undivided cells could offer a cost-effective and eco-friendly strategy. researchgate.net
Design and Synthesis of Novel Derivatives with Tuned Bioactivities
The core structure of this compound provides a scaffold for creating a diverse library of derivatives with tailored biological activities. researchgate.net Future work should focus on the systematic design and synthesis of novel analogs by modifying substituents on the naphthalene (B1677914) ring. Introducing or altering functional groups can significantly impact the compound's pharmacological properties, such as its potential as an anticancer, anti-inflammatory, or antioxidant agent. ontosight.airesearchgate.net Structure-activity relationship (SAR) studies will be crucial in understanding how specific structural modifications influence bioactivity, guiding the development of more potent and selective therapeutic agents. tandfonline.com For example, the synthesis of amidoalkyl naphthols, which can be derived from 2-naphthol (B1666908), has shown significant biological potential. researchgate.netccsenet.org
Advanced Mechanistic Studies of Chemical and Biological Transformations
A deeper understanding of the reaction mechanisms underlying the chemical and biological transformations of this compound is essential for its effective application. Advanced mechanistic studies, including kinetic experiments and the use of isotopic labeling, can provide valuable insights. acs.orgresearchgate.net For instance, elucidating the catalytic cycle in reactions involving metal catalysts can help optimize reaction conditions and improve yields. researchgate.net Preliminary mechanistic studies on related naphthols have suggested the involvement of radical cation intermediates in certain oxidation reactions. unibo.it Further investigation into the dearomatization of naphthols can reveal pathways to complex molecular architectures. sci-hub.sechinesechemsoc.org Understanding the mechanism of action at a molecular level is also critical for drug development, revealing how these compounds interact with biological targets. ontosight.ai
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work offers a powerful tool for accelerating research. In silico techniques, such as Density-Functional Theory (DFT) and molecular dynamics (MD), can predict the electronic properties, reactivity, and biological activity of this compound and its derivatives. ijpsjournal.com These predictive models can guide the design of new compounds and experiments, saving time and resources. nih.gov For example, quantitative structure-activity relationship (QSAR) models can correlate molecular descriptors with biological activity, helping to identify promising candidates for synthesis and testing. acs.org The integration of computational predictions with experimental validation will be key to developing a comprehensive understanding of this class of compounds. acs.org
Exploration of New Application Areas in Emerging Technologies
Beyond its traditional uses, this compound and its derivatives hold potential for application in a variety of emerging technologies. ontosight.ai The unique photophysical properties of some naphthol derivatives, such as fluorescence, make them suitable for use in organic light-emitting diodes (OLEDs), optical sensors, and as fluorescent probes in biological imaging. rsc.org Their ability to form stable complexes with metal ions also suggests potential applications in catalysis and materials science. researchgate.net For instance, naphthol derivatives are used in the synthesis of polymers and dyes. ontosight.ai Further research could explore their use in the development of advanced materials with novel electronic or optical properties. nih.gov
Q & A
Q. What are the recommended synthesis methods for 3-Methoxy-2-naphthol in laboratory settings?
- Methodological Answer : Synthesis typically involves methoxylation of 2-naphthol derivatives. A common approach is the nucleophilic substitution of halogenated naphthols (e.g., 3-bromo-2-naphthol) with methoxide ions under reflux in polar aprotic solvents like dimethylformamide (DMF). Post-reaction, purification via recrystallization using ethanol/water mixtures is recommended due to moderate solubility in these solvents .
- Key Data :
| Parameter | Value/Procedure | Source |
|---|---|---|
| Starting Material | 2-naphthol derivatives | |
| Solvent System | DMF or methanol | |
| Purification | Ethanol/water recrystallization |
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
- Storage : Keep in sealed glass containers at room temperature, away from strong oxidizers .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy : Confirm structure via H NMR (methoxy proton at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm) and IR (O-H stretch ~3200–3400 cm).
- Chromatography : Use HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound?
- Methodological Answer : Discrepancies, such as its lack of antifungal activity in Aspergillus niger studies , may arise from:
- Concentration thresholds : Test a broader range (e.g., 0.1–500 µM) to identify dose-dependent effects.
- Organism specificity : Compare activity across fungal/bacterial models (e.g., Botrytis cinerea vs. E. coli).
- Experimental design : Replicate under standardized conditions (pH, temperature) to isolate variables .
Q. What strategies improve yield during purification of this compound?
- Methodological Answer :
- Solvent Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) for gradient recrystallization, leveraging its low water solubility (data unavailable; inferred from related naphthols) .
- Chromatography : Employ flash chromatography with silica gel (eluent: 20% ethyl acetate in hexane) for small-scale purification .
- Temperature Control : Cool solutions gradually to 4°C to enhance crystal formation .
Q. What mechanistic insights exist for this compound in photochemical applications?
- Methodological Answer : While direct studies are limited, structural analogs (e.g., 2-naphthol) suggest:
- Photoexcitation : The naphthalene core absorbs UV light (λ ~290 nm), leading to singlet/triplet state formation.
- Reactivity : Methoxy groups may stabilize charge-transfer complexes, enhancing electron-donating capacity in photoredox reactions .
- Experimental Validation : Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes .
Data Contradiction Analysis
Q. Why does this compound exhibit variable solubility across studies?
- Methodological Answer : Discrepancies arise from:
- Purity : Impurities (e.g., residual solvents) alter solubility. Validate purity via HPLC before testing .
- Crystallinity : Amorphous vs. crystalline forms differ in solubility. Control crystallization conditions (e.g., cooling rate) .
- Reported Data :
| Property | Reported Value | Source |
|---|---|---|
| Melting Point | 133–136°C | |
| Solubility in Ethanol | Moderate (~50 mg/mL) |
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
